Estrogenic Activity: Sulisobenzone vs. Oxybenzone (Benzophenone-3)
In direct head-to-head MCF-7 cell proliferation assays, sulisobenzone exhibits >700-fold lower estrogenic potency compared to its lipophilic benzophenone counterpart, oxybenzone (benzophenone-3). Sulisobenzone required an EC50 of >1,000 μM to elicit proliferation, whereas oxybenzone was highly potent with an EC50 of 1.4 μM [1]. This dramatic difference is attributed to the sulfonic acid group of sulisobenzone, which limits its ability to penetrate the cell membrane and interact with the estrogen receptor.
| Evidence Dimension | Estrogenic activity (EC50) |
|---|---|
| Target Compound Data | >1,000 μM |
| Comparator Or Baseline | Oxybenzone (Benzophenone-3): 1.4 μM |
| Quantified Difference | >714-fold higher EC50 (lower potency) |
| Conditions | MCF-7 cell proliferation assay in vitro |
Why This Matters
This quantitative safety differentiation is critical for formulators targeting 'clean' or 'reef-safe' product lines, where oxybenzone faces regulatory bans (e.g., Hawaii, Key West) and consumer avoidance due to endocrine disruption concerns, while sulisobenzone offers a functionally similar UV absorption profile with a vastly improved safety margin.
- [1] Linda Davis. (2025). Sulisobenzone in Chemical Biopharmaceuticals: A Review of its Applications and Implications. Kuujia News. View Source
